molecular formula C18H18FN3O3S B280856 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide

Numéro de catalogue B280856
Poids moléculaire: 375.4 g/mol
Clé InChI: UTRMGYXFTDOFDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes.

Mécanisme D'action

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors exert their pharmacological effects by inhibiting the activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide, which results in increased levels of incretin hormones. This leads to improved insulin secretion and glucose control in patients with type 2 diabetes. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have been shown to have other beneficial effects, such as reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have been shown to have a number of biochemical and physiological effects. They improve glucose control by increasing insulin secretion and decreasing glucagon secretion. They also reduce inflammation and oxidative stress, which are important factors in the development of type 2 diabetes. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have been shown to improve endothelial function, which may have implications for the prevention of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have several advantages for use in lab experiments. They are relatively easy to synthesize and can be used in a variety of in vitro and in vivo assays. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors also have some limitations. They can be expensive to produce, and their effects may vary depending on the experimental conditions and the specific N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitor used.

Orientations Futures

There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors. One area of interest is the development of more potent and selective N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors. Another area of interest is the investigation of the long-term effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors on glucose control and cardiovascular outcomes. Additionally, there is interest in exploring the potential use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide, which leads to improved glucose control and other beneficial effects. While there are some limitations to their use in lab experiments, there are also many opportunities for future research in this area.

Méthodes De Synthèse

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors involves the reaction of a pyrazole derivative with a sulfonamide compound. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified and characterized using various analytical techniques.

Applications De Recherche Scientifique

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase-4 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide), which is responsible for the degradation of incretin hormones. Incretin hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose control in patients with type 2 diabetes.

Propriétés

Formule moléculaire

C18H18FN3O3S

Poids moléculaire

375.4 g/mol

Nom IUPAC

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C18H18FN3O3S/c1-12-11-15(9-10-16(12)19)26(24,25)20-17-13(2)21(3)22(18(17)23)14-7-5-4-6-8-14/h4-11,20H,1-3H3

Clé InChI

UTRMGYXFTDOFDK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)F

SMILES canonique

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.